molecular formula C9H5F3N2OS2 B2983859 1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one CAS No. 306289-61-2

1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one

Cat. No.: B2983859
CAS No.: 306289-61-2
M. Wt: 278.27
InChI Key: KGDTWECVIMDVNI-UHFFFAOYSA-N
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Description

The compound 1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one features a thiazole core substituted with an amino group at position 2, a thiophen-2-yl moiety at position 4, and a trifluoroacetyl group at position 3. This structure combines electron-rich heterocycles (thiazole and thiophene) with the electron-withdrawing trifluoromethyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

1-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2OS2/c10-9(11,12)7(15)6-5(14-8(13)17-6)4-2-1-3-16-4/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDTWECVIMDVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC(=N2)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one (CAS: 306289-61-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, neuroprotective effects, and its interactions with various biological targets.

Chemical Structure and Properties

The compound has the following molecular formula: C9H5F3N2OS2. Its structural characteristics include a thiazole ring with an amino group and a trifluoroethanone moiety. The presence of fluorine atoms contributes to its lipophilicity, which can enhance membrane permeability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. Specifically, compounds similar to 1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one have shown promising results in inhibiting the proliferation of cancer cells. For instance:

Compound Cell Line IC50 (µM) Mechanism
Compound AHeLa10.5DNA synthesis inhibition
Compound BMCF77.8Apoptosis induction
Compound CA54912.0Cell cycle arrest

These compounds generally exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during chemotherapy .

Neuroprotective Effects

The neuroprotective properties of thiazole derivatives are gaining attention due to their potential in treating neurodegenerative diseases. Studies indicate that compounds with similar structures can protect neuronal cells from excitotoxicity and oxidative stress. For example:

  • Experimental Setup : Mouse neurons were exposed to glutamate (500 µM) to induce excitotoxicity.
  • Results : Compounds demonstrated a significant increase in cell viability compared to control groups subjected to the same conditions.

The protective mechanism is believed to involve the modulation of neurotransmitter levels and the reduction of oxidative stress markers .

Case Study 1: Anticancer Efficacy

In a study published by Akhtar et al., various thiazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The derivatives exhibited IC50 values ranging from 7 µM to 15 µM across different cancer types, indicating their potential as effective anticancer agents .

Case Study 2: Neuroprotection in vitro

A recent investigation evaluated the neuroprotective effects of thiazole derivatives in rat astrocytes and oligodendrocytes under serum deprivation conditions. The study found that certain derivatives significantly improved cell viability and reduced apoptosis markers compared to untreated controls .

Mechanistic Insights

The biological activities of 1-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one are thought to be mediated through various mechanisms:

  • Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways related to cell survival and apoptosis.
  • Interaction with Receptors : Thiazole derivatives often act as ligands for various receptors involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one (CID 137701497)
  • Structural Difference : Replaces the thiophen-2-yl group with a trifluoromethyl group at position 3.
  • Physicochemical Properties: Higher molecular weight (C₆H₂F₆N₂OS vs. C₉H₅F₃N₂OS₂ for the target compound) and greater lipophilicity (LogP estimated at 2.1 vs. 1.8) . Synthetic Accessibility: Likely synthesized via direct substitution, avoiding the need for cross-coupling steps required for thiophene incorporation .
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one
  • Structural Difference: Lacks the amino and thiophen-2-yl groups; features methyl and isopropyl substituents.
  • Impact: Reactivity: Absence of the amino group reduces hydrogen-bonding capacity, limiting interactions in biological systems. Applications: Simpler derivatives like this are often intermediates in agrochemical synthesis rather than drug candidates .

Thiophene-Containing Analogs

1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one
  • Structural Difference : Replaces the thiazole ring with a thiophene and introduces a 4-chlorophenyl group.
  • Impact :
    • Electronic Profile : The chloro substituent increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution.
    • Biological Activity : Thiophene derivatives are common in kinase inhibitors; this compound’s acetyl group may serve as a metabolic liability compared to the trifluoroacetyl group in the target compound .
3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]-1-(morpholin-4-yl)propan-1-one
  • Structural Difference: Adds a morpholine-linked propanone chain.
  • Impact: Solubility: The morpholine group improves aqueous solubility (cLogP ~1.2 vs. 1.8 for the target compound).

Heterocyclic Hybrids

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
  • Structural Difference : Incorporates a benzimidazole-triazole-thiazole scaffold with a bromophenyl group.
  • Impact :
    • Binding Affinity : The bromophenyl and triazole groups may improve target engagement in enzyme inhibition (e.g., tyrosine kinases).
    • Synthetic Complexity : Requires click chemistry or palladium-catalyzed coupling, increasing production costs compared to the target compound .

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